![molecular formula C14H16FNO3 B1628508 1-(2-Fluorobenzamido)cyclohexane-1-carboxylic acid CAS No. 912771-23-4](/img/structure/B1628508.png)
1-(2-Fluorobenzamido)cyclohexane-1-carboxylic acid
Overview
Description
Scientific Research Applications
Radiolabeling and Biological Evaluation
- Fluorinated derivatives of WAY 100635, including those using acids like 2-fluorobenzoic acid, have been synthesized and radiolabeled with fluorine-18. These compounds, studied for their biological properties in rats, are significant for understanding serotonin receptors and brain imaging techniques (Lang et al., 1999).
Cycloaddition in Organic Chemistry
- The compound has applications in organic synthesis, particularly in N-heterocyclic carbene-catalyzed cycloaddition processes. This type of reaction is pivotal for creating complex organic molecules with high diastereocontrol (Ryan, Candish, & Lupton, 2011).
Photoaffinity Reagents
- In the field of photochemistry, analogs of 1-(2-Fluorobenzamido)cyclohexane-1-carboxylic acid have been used to synthesize photoaffinity reagents like p-Azidotetrafluoroaniline. Such compounds are crucial for studying molecular interactions through photo-labeling techniques (Chehade & Spielmann, 2000).
Magnetic Properties in Coordination Polymers
- Variants of 2-fluorobenzoic acid have been used to modify the structure and magnetic properties of azido-copper coordination polymers. These findings have implications for understanding ferromagnetic ordering and slow magnetic relaxation in these compounds (Liu et al., 2017).
Liquid Crystal Properties
- The compound plays a role in the synthesis of liquid crystals. Fluorinated trans-cyclohexane-1-carboxylate and benzoate esters, for instance, are crucial for studying the thermal stability and properties of liquid crystals (Gray, Hogg, & Lacey, 1981).
Polymer Science
- 1-(2-Fluorobenzamido)cyclohexane-1-carboxylic acid derivatives are used in the synthesis of aromatic polyamides containing the cyclohexane structure, contributing to the development of polymers with high thermal stability and solubility in polar aprotic solvents (Hsiao et al., 1999).
Environmental Studies
- The compound is relevant in environmental research, particularly in the study of organic contaminants and their adsorption properties, as seen in the analysis of cyclohexane derivatives in aqueous solutions (Jahangir & Samuelson, 1978).
properties
IUPAC Name |
1-[(2-fluorobenzoyl)amino]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c15-11-7-3-2-6-10(11)12(17)16-14(13(18)19)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJCGYMZGCHEFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587565 | |
Record name | 1-(2-Fluorobenzamido)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzamido)cyclohexane-1-carboxylic acid | |
CAS RN |
912771-23-4 | |
Record name | 1-(2-Fluorobenzamido)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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